![molecular formula C9H9BO3S B071513 5-Methoxybenzo[B]thiophene-2-boronic acid CAS No. 193965-30-9](/img/structure/B71513.png)
5-Methoxybenzo[B]thiophene-2-boronic acid
Vue d'ensemble
Description
5-Methoxybenzo[B]thiophene-2-boronic acid is a chemical compound with the molecular formula C9H9BO3S . It has a molecular weight of 208.05 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-Methoxybenzo[B]thiophene-2-boronic acid is1S/C9H10BO2S/c1-6-2-3-8-7 (4-6)5-9 (13-8)10 (11)12/h2-5,11-13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
5-Methoxybenzo[B]thiophene-2-boronic acid is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application: The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Palladium-Catalyzed Cross-Couplings
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene-2-boronic acid is used as a reagent for palladium-catalyzed cross-couplings .
- Methods of Application: The specific methods of application can vary depending on the specific reaction, but generally involve the use of a palladium catalyst to facilitate the cross-coupling reaction .
- Results or Outcomes: The outcomes of these reactions can vary, but generally result in the formation of new carbon-carbon bonds .
Phosphorescent Sensor for Quantification of Copper (II) Ion
- Scientific Field: Analytical Chemistry
- Application Summary: Thiophene-2-boronic acid can be used in the synthesis of phosphorescent sensors for the quantification of copper (II) ions .
- Methods of Application: The specific methods of application can vary, but generally involve the use of a phosphorescent compound that can bind to copper (II) ions .
- Results or Outcomes: The outcomes of these reactions can vary, but generally result in a sensor that can accurately quantify the amount of copper (II) ions in a sample .
Preparation of CYP11B1 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiophene-2-boronic acid can be used in the preparation of CYP11B1 inhibitors, which could potentially be used for the treatment of cortisol dependent diseases .
- Methods of Application: The specific methods of application can vary, but generally involve the use of a palladium catalyst to facilitate the cross-coupling reaction .
- Results or Outcomes: The outcomes of these reactions can vary, but generally result in the formation of a compound that can inhibit the activity of CYP11B1 .
Chemoselective Modification of Oncolytic Adenovirus
- Scientific Field: Biochemistry
- Application Summary: Thiophene-2-boronic acid can be used in the chemoselective modification of oncolytic adenovirus .
- Methods of Application: The specific methods of application can vary, but generally involve the use of a chemoselective compound that can bind to the adenovirus .
- Results or Outcomes: The outcomes of these reactions can vary, but generally result in a modified adenovirus that can be used for oncolytic purposes .
UV Promoted Phenanthridine Syntheses
- Scientific Field: Organic Chemistry
- Application Summary: Thiophene-2-boronic acid can be used in UV promoted phenanthridine syntheses .
- Methods of Application: The specific methods of application can vary, but generally involve the use of UV light to promote the synthesis of phenanthridine .
- Results or Outcomes: The outcomes of these reactions can vary, but generally result in the formation of phenanthridine .
Propriétés
IUPAC Name |
(5-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFCKEBJRUMDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617170 | |
| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzo[B]thiophene-2-boronic acid | |
CAS RN |
193965-30-9 | |
| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



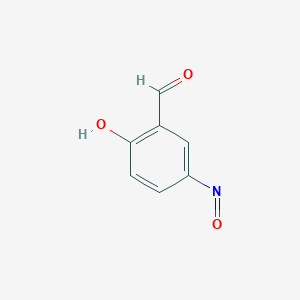
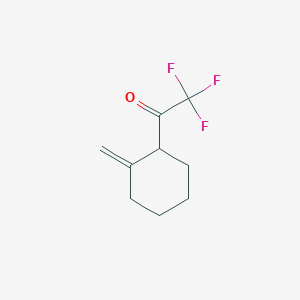
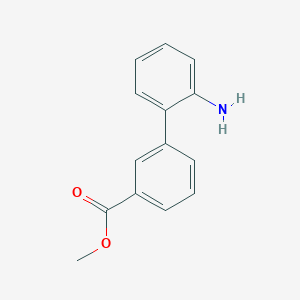
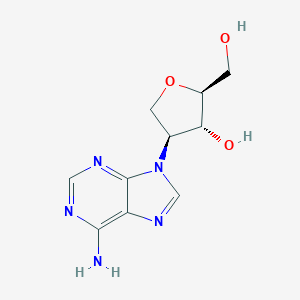
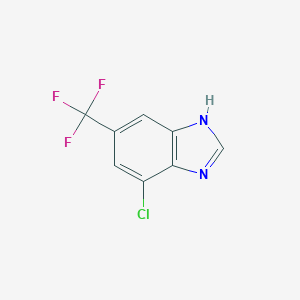
![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
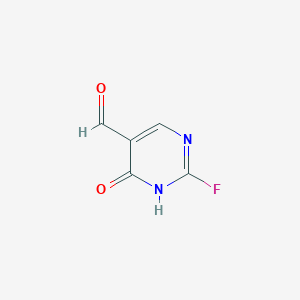
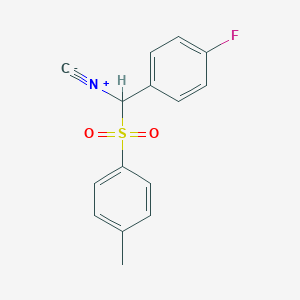
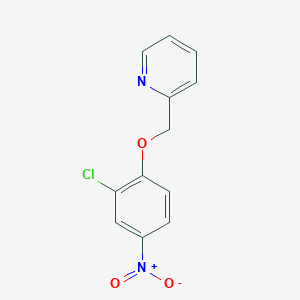
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
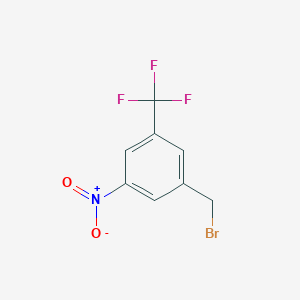
![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)